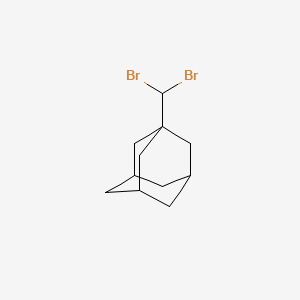
1-(Dibromomethyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibromomethyl)adamantane is a chemical compound with the molecular formula C11H16Br2 and a molecular weight of 308.058 g/mol . It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two bromine atoms attached to a methyl group, which is further connected to the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-(Dibromomethyl)adamantane typically involves the bromination of adamantane derivatives. One common method includes the reaction of adamantane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often require elevated temperatures and controlled environments to ensure the selective bromination at the desired position .
Industrial production methods may involve more scalable approaches, such as continuous flow reactors, which allow for better control over reaction parameters and yield optimization. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
1-(Dibromomethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1-(Methyl)adamantane by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of adamantane carboxylic acids or other oxygenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromine atoms.
Scientific Research Applications
1-(Dibromomethyl)adamantane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Dibromomethyl)adamantane exerts its effects is largely dependent on its chemical reactivity and structural properties. The bromine atoms provide sites for further functionalization, allowing the compound to interact with various molecular targets. In biological systems, adamantane derivatives are known to interact with receptors and enzymes, modulating their activity and leading to therapeutic effects . The precise pathways and molecular targets involved can vary depending on the specific derivative and application.
Comparison with Similar Compounds
1-(Dibromomethyl)adamantane can be compared with other adamantane derivatives such as:
1-Bromo-3-bromomethyl-adamantane: Similar in structure but with an additional bromine atom on the adamantane ring.
1-(Dichloromethyl)adamantane: Contains chlorine atoms instead of bromine, which can lead to different reactivity and applications.
1-(3-Methylbenzyl)adamantane: Features a benzyl group, providing different chemical and biological properties.
Properties
CAS No. |
54808-00-3 |
|---|---|
Molecular Formula |
C11H16Br2 |
Molecular Weight |
308.05 g/mol |
IUPAC Name |
1-(dibromomethyl)adamantane |
InChI |
InChI=1S/C11H16Br2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10H,1-6H2 |
InChI Key |
FIMUBZRKVRSPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


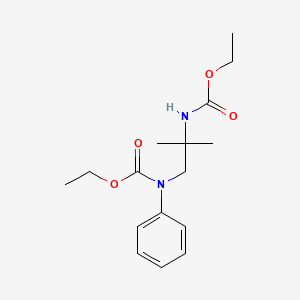

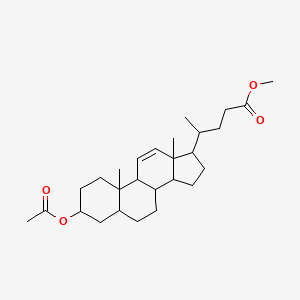
![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)
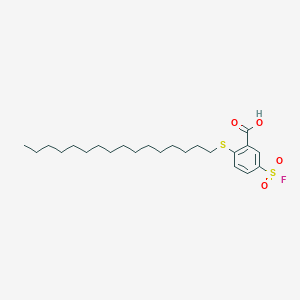



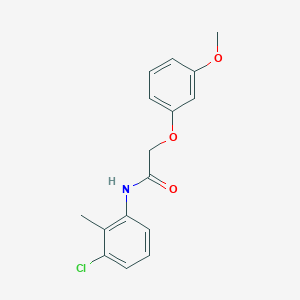
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)

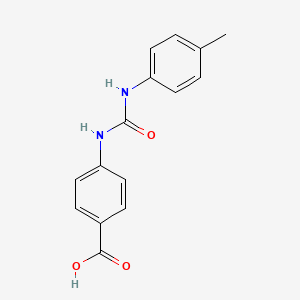
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)

